4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H20BrN3O5 and a molecular weight of 510.348 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxybenzoyl group, and a carbohydrazonoyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with carbohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its functional groups and overall molecular conformation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(((4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(((4-ethoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
What sets 4-Bromo-2-(2-(((4-methoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate apart from similar compounds is its methoxybenzoyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
764657-20-7 |
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Molecular Formula |
C24H20BrN3O5 |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H20BrN3O5/c1-32-20-10-7-16(8-11-20)23(30)26-15-22(29)28-27-14-18-13-19(25)9-12-21(18)33-24(31)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI Key |
FPUPLSHBNRTYJV-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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